Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Cores
In a head-to-head comparison of spirocyclic cores as fatty acid amide hydrolase (FAAH) inhibitors, the 7-azaspiro[3.5]nonane scaffold (upon which the 1,3-diol hydrochloride is based) exhibited FAAH kinact/Ki potency values greater than 1500 M⁻¹ s⁻¹, a threshold that clearly distinguished it from other spirocyclic cores evaluated in the same study [1]. The 1-oxa-8-azaspiro[4.5]decane core also achieved similar potency, but other spirocyclic variants were significantly less active. While the study evaluated 7-azaspiro[3.5]nonane urea derivatives rather than the 1,3-diol hydrochloride itself, the data establish the intrinsic potency of the 7-azaspiro[3.5]nonane framework—a prerequisite for further optimization of analogs such as the 1,3-diol.
| Evidence Dimension | FAAH inhibition potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹ s⁻¹ (for optimized urea derivatives bearing the 7-azaspiro[3.5]nonane core) |
| Comparator Or Baseline | Other spirocyclic cores evaluated in the same study (e.g., 1-oxa-8-azaspiro[4.5]decane also >1500 M⁻¹ s⁻¹; other cores significantly lower) |
| Quantified Difference | Qualitative: 7-azaspiro[3.5]nonane core was among only two cores achieving >1500 M⁻¹ s⁻¹ kinact/Ki |
| Conditions | Human FAAH enzyme, kinetic assay measuring kinact/Ki |
Why This Matters
This evidence establishes that the 7-azaspiro[3.5]nonane core possesses inherent potency for FAAH inhibition, making it a preferred starting point for designing inhibitors—a key consideration when selecting building blocks for medicinal chemistry campaigns.
- [1] Meyers, M. J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 2011, 21, 6538–6544. View Source
